molecular formula C12H11ClFN3OS B1333963 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-13-3

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1333963
CAS RN: 667414-13-3
M. Wt: 299.75 g/mol
InChI Key: RWWUTQVRGTXYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (AFT) is an organic compound that has been studied for its potential applications in various fields of scientific research. AFT is a heterocyclic compound containing an allyl group, a triazole ring, and a thiol group. This compound has been found to be a potent inhibitor of several enzymes, and has been studied for its potential therapeutic applications in various diseases. In addition, AFT has been found to have a wide range of biochemical and physiological effects that make it a promising compound for further research.

Scientific Research Applications

  • Synthesis of Novel Schiff Bases and Derivatives : This compound has been used as a precursor for synthesizing Schiff base derivatives, which are of interest due to their potential applications in various fields including pharmaceuticals and materials science. One study details the synthesis of these compounds and their characterization using techniques like IR spectroscopy and NMR spectroscopy (Mobinikhaledi et al., 2010).

  • Investigation of Intermolecular Interactions : Derivatives of this compound have been synthesized and characterized to study lp⋯π intermolecular interactions. Such studies are important for understanding the behavior of these compounds under different conditions, which is vital for their application in various fields (Shukla et al., 2014).

  • Corrosion Inhibition : This compound has been investigated for its use as a corrosion inhibitor. Specifically, its effectiveness in inhibiting mild steel corrosion in acidic solutions has been studied, which is significant for industrial applications (Orhan et al., 2012).

  • Evaluation for Anti-Ulcer Activity : Some derivatives have been synthesized and evaluated for their potential anti-ulcer activity. This involves using computer simulations and docking studies to predict their effectiveness in treating certain medical conditions (Georgiyants et al., 2014).

  • Functionalization for DNA Methylation Inhibition : Research has also been conducted on functionalizing these compounds for the inhibition of cancer DNA methylation, a process important in the field of oncology (Hakobyan et al., 2017).

  • Fungicidal Activity : Eugenol-fluorinated triazole derivatives, related to this compound, have been synthesized and evaluated for their fungicidal activity, indicating potential applications in agriculture or pharmaceuticals (Lima et al., 2022).

Safety and Hazards

The safety information for this compound includes the signal word “Warning” and hazard statements H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(14)6-9(10)13/h2-4,6H,1,5,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWUTQVRGTXYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395441
Record name 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667414-13-3
Record name 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.